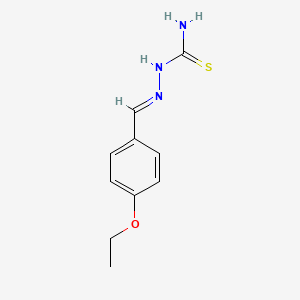

4-Ethoxybenzaldehyde thiosemicarbazone

Description

Properties

IUPAC Name |

[(E)-(4-ethoxyphenyl)methylideneamino]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3OS/c1-2-14-9-5-3-8(4-6-9)7-12-13-10(11)15/h3-7H,2H2,1H3,(H3,11,13,15)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMNXZOIAXPUZKV-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99168-23-7 | |

| Record name | 4-ETHOXYBENZALDEHYDE THIOSEMICARBAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Anticholinesterase Activity

In a 2023 study, 14 para-substituted thiosemicarbazones were synthesized and evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. Key findings include:

| Compound (Substituent) | BChE IC₅₀ (µM) | Reference |

|---|---|---|

| 4-Ethoxy (Compound 7) | 12.3 ± 0.8 | |

| 4-Nitro (Compound 19) | 8.7 ± 0.5 | |

| Galantamine (Control) | 15.2 ± 1.1 |

4-Ethoxybenzaldehyde thiosemicarbazone (Compound 7) exhibited moderate BChE inhibition, outperforming galantamine but being less potent than the 4-nitro derivative. The electron-withdrawing nitro group likely enhances binding to the enzyme’s active site .

Antitumor Activity

Substituents significantly influence antitumor efficacy. In murine L1210 leukemia models:

Anti-Inflammatory Activity

A 2023 study on nickel(II) complexes of dihydroxybenzaldehyde thiosemicarbazones revealed substituent-dependent anti-inflammatory effects:

| N4-Substituent | NF-κB Inhibition (%) | Reference |

|---|---|---|

| CH₃ (H3L2) | 78 ± 4 | |

| C₂H₅ (H3L4) | 85 ± 3 | |

| C₆H₅ (H3L3) | 62 ± 5 |

Ethyl and methyl groups at N4 improved anti-inflammatory activity compared to phenyl, suggesting alkyl substituents optimize steric and electronic interactions with inflammatory targets .

Structural and Physicochemical Properties

Crystal Structure and Hydrogen Bonding

The ethoxy group in this compound influences molecular packing. In contrast, 4-(dimethylamino)benzaldehyde thiosemicarbazone forms intermolecular N–H···S hydrogen bonds, stabilizing its crystal lattice . Such interactions may affect solubility and stability:

| Compound (Substituent) | Hydrogen Bonding Pattern | Reference |

|---|---|---|

| 4-Ethoxy | Not reported | – |

| 4-Dimethylamino | N–H···S, C–H···π | |

| 4-Benzyloxy | S···π interactions |

Substituent Effects on Metal Coordination

Thiosemicarbazones often act as polydentate ligands. For example, 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone forms a Cd(II) complex with a distorted octahedral geometry, where the thiosemicarbazone binds via sulfur and nitrogen atoms . The ethoxy group’s electron-donating nature may weaken metal-binding affinity compared to electron-withdrawing substituents like nitro.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization techniques for 4-ethoxybenzaldehyde thiosemicarbazone?

- Methodology : The compound is synthesized by refluxing equimolar amounts of 4-ethoxybenzaldehyde and thiosemicarbazide in ethanol with a catalytic amount of acetic acid (0.75 mL) for 4–5 hours . Reaction progress is monitored via thin-layer chromatography (TLC) using Sil G/UV 254 plates. Purification involves recrystallization, and structural confirmation employs:

- FT-IR : To identify ν(N-H) (3120–3396 cm⁻¹), ν(C=N) (~1600 cm⁻¹), and ν(C=S) (~780 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 6.8–7.8 ppm), HC=N (δ ~8.2 ppm), and ethoxy group signals (δ 1.3–4.2 ppm) .

- Elemental analysis : To verify purity (>95%) .

Q. How are initial biological activities (e.g., enzyme inhibition, cytotoxicity) evaluated for this compound derivatives?

- Experimental design :

- Cholinesterase inhibition : Use Ellman’s assay with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), comparing IC₅₀ values to galantamine (standard). Derivatives with para-substituted groups (e.g., nitro, bromo) show enhanced activity (e.g., IC₅₀ = 110–160 μM for AChE) .

- Cytotoxicity : MTT assays on tumor cell lines (e.g., J774 macrophages) with doxorubicin as a positive control. Data normalized to cell viability (%) .

Advanced Research Questions

Q. How does metal coordination enhance the biological efficacy of this compound?

- Methodology : Prepare transition metal complexes (e.g., Ni(II), Cu(II)) by reacting the ligand with metal salts (e.g., NiCl₂·6H₂O) in ethanol. Characterize via:

- Single-crystal XRD : To confirm octahedral or square-planar geometries .

- ESR/UV-Vis : To study electronic transitions (e.g., d-d bands for Cu(II) at ~600 nm) .

Q. What structural modifications optimize cholinesterase inhibition in this compound derivatives?

- SAR insights :

| Substituent (R) | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) |

|---|---|---|

| 4-NO₂ | 110.19 | 145.11 |

| 4-Br | 114.57 | 150.36 |

| 4-OCH₃ | 160.04 | 190.21 |

- Key trends : Electron-withdrawing groups (NO₂, Br) enhance inhibition vs. electron-donating groups (OCH₃) .

Q. How can synthesis challenges (e.g., side reactions, low yields) be mitigated for thiosemicarbazones?

- Solutions :

- Boc-protection : Use tert-butyl carbazate to prevent di-thiosemicarbazide byproducts during hydrazine-isothiocyanate reactions .

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 5 hours) and improves yields (~85%) .

Q. How should researchers address contradictory biological activity data across studies?

- Troubleshooting steps :

- Purity verification : Repeat synthesis with HPLC-MS (>98% purity) .

- Assay standardization : Use identical enzyme batches (e.g., AChE from Electrophorus electricus) and control for DMSO solvent effects (<1% v/v) .

- Orthogonal assays : Cross-validate cytotoxicity data via ATP-based viability assays and apoptosis markers (e.g., Annexin V) .

Methodological Resources

- Synthetic protocols : Reflux conditions, solvent selection (ethanol > DCM for polar intermediates) .

- Advanced characterization : X-ray crystallography for metal complexes , QSAR modeling (MOE software) for SAR .

- Biological assays : Enzyme kinetics (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.